REACTION_CXSMILES
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[Br:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:12](O)[CH2:13][OH:14].C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]1[O:14][CH2:13][CH2:12][O:5]1
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=O)C=C(C=C1)OC
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Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
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C(CO)O
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Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
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Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction solution was heated
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Type
|
TEMPERATURE
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Details
|
under reflux with a Dean-Stark trap for 6 h
|
Duration
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6 h
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Type
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WASH
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Details
|
The resulting solution was washed with aqueous saturated sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |